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Compound of Interest
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Compound Name:

hydroxyethyl)acetamide
CAS No.: 15568-60-2

Cat. No.: B8774147

Get Quote

\ J

Technical Whitepaper: Structural Analysis and Synthetic Utility of N-benzyl-N-(2-
hydroxyethyl)acetamide

Chemical Identity & Structural Topology

N-benzyl-N-(2-hydroxyethyl)acetamide represents a versatile bifunctional scaffold in organic
synthesis.[1] It functions primarily as a "linker" molecule, offering a stable amide core decorated
with a lipophilic benzyl group and a reactive primary alcohol handle. This specific topology
makes it a critical intermediate in the development of peptidomimetics, surfactants, and
heterocyclic pharmaceuticals (e.g., oxazolidinones).
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Parameter Data
IUPAC Name N-benzyl-N-(2-hydroxyethyl)acetamide
SMILES CC(=0O)N(CCO)Cclcccecl

Molecular Formula

Molecular Weight 193.24 g/mol

Key Precursor N-Benzylethanolamine (CAS 104-63-2)

SMILES Parsing & Connectivity

The SMILES string CC(=O)N(CCO)Cclcccccl encodes the specific connectivity required to
distinguish this molecule from its isomers (such as N-benzyl-2-hydroxyacetamide).[1]

CC(=0): Defines the acetyl group (carbonyl core).[1]

N(...): The central tertiary nitrogen atom.[1]

(CCO): The 2-hydroxyethyl arm attached to the nitrogen.[1]

Cclcccccl: The benzyl group (methylene bridge + phenyl ring) attached to the nitrogen.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the molecule's
behavior in biological assays and synthetic workups.[1] The presence of the free hydroxyl
group significantly lowers the LogP compared to fully alkylated acetamides, improving aqueous
solubility.
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Value o
Property ) _ Significance
(Predicted/Experimental)

Moderate lipophilicity; suitable

LogP (Octanol/Water) ~0.8-1.1 ]
for CNS-active fragments.[1]
The alcohol is the sole donor;
H-Bond Donors 1 (OH) the amide N is fully substituted.
[1]
Facilitates interaction with
H-Bond Acceptors 2 (C=0, OH)
polar solvent systems.[1]
High flexibility in the
Rotatable Bonds 4 hydroxyethyl and benzyl arms.

[1]

Suggests good membrane
~40.5 A2 permeability (Rule of 5

compliant).

Topological Polar Surface Area
(TPSA)

Synthetic Pathways & Causality[1]

The synthesis of N-benzyl-N-(2-hydroxyethyl)acetamide relies on the selective acetylation of
the secondary amine precursor, N-benzylethanolamine.

The Challenge: Chemoselectivity

The precursor contains two nucleophilic sites: the secondary amine and the primary alcohol.[1]
o Amine Nucleophilicity: Generally higher than oxygen.[1]

e Reaction Control: To prevent O-acetylation (ester formation), the reaction must be conducted
under controlled temperatures using a mild acylating agent or by exploiting the kinetic
favorability of amide formation.[1]

Optimized Protocol: Selective N-Acetylation

Reagents:N-Benzylethanolamine, Acetic Anhydride (
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), Triethylamine (
), Dichloromethane (DCM).[1]

o Setup: Dissolve N-benzylethanolamine (1.0 eq) in anhydrous DCM (0.5 M concentration).
Add

(1.2 eq) as a proton scavenger.

» Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes.

o Expert Insight: Cooling is critical.[1] Higher temperatures increase the kinetic energy of the
alcohol molecules, raising the risk of ester byproduct formation.

e Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC
(Mobile phase: 5% MeOH in DCM). The amide product will appear less polar than the amine
but more polar than the ester byproduct.

e Workup: Quench with saturated

to neutralize acetic acid byproducts. Extract with DCM.

 Purification: If O-acetylation is observed (ester spot on TLC), treat the crude mixture with

in MeOH for 30 minutes. This selectively hydrolyzes the unstable ester while leaving the
robust amide bond intact.

Visualized Synthesis Workflow
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Caption: Step-wise synthesis from raw materials to the target amide, highlighting the critical
divergence point for O-acetylation impurities.

Analytical Characterization (Self-Validating System)

To confirm the structure and purity, the following spectral signatures must be identified.
e 1H NMR (Chloroform-d):
o Rotamers: Due to the restricted rotation around the

bond, you will likely observe two sets of signals (approx 60:40 ratio) for the acetyl methyl
group and the benzyl methylene protons.[1]

o Diagnostic Signals:
» ~2.10 ppm (Singlet, 3H,

)-

= ~4.60 ppm (Singlet/Split, 2H,

).

» ~3.50 - 3.80 ppm (Multiplets, 4H,
)-
* IR Spectroscopy:
o Amide Carbonyl: Strong band at 1620-1640

(Tertiary amide).

o Hydroxyl: Broad band at 3300-3500

1]

o Validation: Absence of a band at ~1740

confirms no ester impurity is present.
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Pharmacophore Utility & Applications

» Linker Chemistry: The primary alcohol serves as a "handle" for attaching this scaffold to
drugs, creating prodrugs that improve blood-brain barrier (BBB) penetration due to the
benzyl group's lipophilicity.[1]

o Heterocycle Synthesis: This molecule is a direct precursor to N-benzyl-morpholin-3-one via
intramolecular cyclization (using chloroacetyl chloride instead of acetic anhydride, followed
by base treatment).[1]

o Surfactant Models: Long-chain analogs (using fatty acids instead of acetic acid) are used as
non-ionic surfactants in pharmaceutical formulations.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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